Cas no 1378609-08-5 (N,2,4-trimethylpyridin-3-amine)

N,2,4-トリメチルピリジン-3-アミンは、ピリジン骨格にメチル基が3つ導入されたアミン化合物です。分子式はC8H12N2で、分子量は136.19です。この化合物は、有機合成中間体としての用途が注目されており、特に医薬品や農薬の原料としての可能性があります。構造的に、立体障害が比較的小さく反応性に富むため、様々な誘導体合成に適しています。また、安定性が高く取り扱いやすいという特徴も有しています。実験室規模から工業的生産まで幅広いスケールでの利用が可能です。

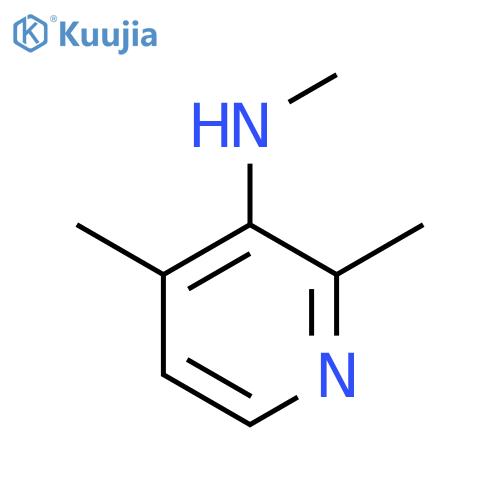

1378609-08-5 structure

商品名:N,2,4-trimethylpyridin-3-amine

CAS番号:1378609-08-5

MF:C8H12N2

メガワット:136.194281578064

MDL:MFCD15475072

CID:5617928

PubChem ID:130160257

N,2,4-trimethylpyridin-3-amine 化学的及び物理的性質

名前と識別子

-

- N,2,4-trimethylpyridin-3-amine

- 1378609-08-5

- EN300-2956086

-

- MDL: MFCD15475072

- インチ: 1S/C8H12N2/c1-6-4-5-10-7(2)8(6)9-3/h4-5,9H,1-3H3

- InChIKey: LDCFAORETMOZJZ-UHFFFAOYSA-N

- ほほえんだ: N(C)C1C(C)=NC=CC=1C

計算された属性

- せいみつぶんしりょう: 136.100048391g/mol

- どういたいしつりょう: 136.100048391g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 103

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 24.9Ų

- 疎水性パラメータ計算基準値(XlogP): 1.6

N,2,4-trimethylpyridin-3-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2956086-5.0g |

N,2,4-trimethylpyridin-3-amine |

1378609-08-5 | 95.0% | 5.0g |

$2028.0 | 2025-03-19 | |

| Enamine | EN300-2956086-0.1g |

N,2,4-trimethylpyridin-3-amine |

1378609-08-5 | 95.0% | 0.1g |

$615.0 | 2025-03-19 | |

| Enamine | EN300-2956086-1.0g |

N,2,4-trimethylpyridin-3-amine |

1378609-08-5 | 95.0% | 1.0g |

$699.0 | 2025-03-19 | |

| Enamine | EN300-2956086-0.05g |

N,2,4-trimethylpyridin-3-amine |

1378609-08-5 | 95.0% | 0.05g |

$587.0 | 2025-03-19 | |

| Enamine | EN300-2956086-2.5g |

N,2,4-trimethylpyridin-3-amine |

1378609-08-5 | 95.0% | 2.5g |

$1370.0 | 2025-03-19 | |

| Enamine | EN300-2956086-0.5g |

N,2,4-trimethylpyridin-3-amine |

1378609-08-5 | 95.0% | 0.5g |

$671.0 | 2025-03-19 | |

| Enamine | EN300-2956086-0.25g |

N,2,4-trimethylpyridin-3-amine |

1378609-08-5 | 95.0% | 0.25g |

$642.0 | 2025-03-19 | |

| Enamine | EN300-2956086-10.0g |

N,2,4-trimethylpyridin-3-amine |

1378609-08-5 | 95.0% | 10.0g |

$3007.0 | 2025-03-19 | |

| Enamine | EN300-2956086-10g |

N,2,4-trimethylpyridin-3-amine |

1378609-08-5 | 10g |

$3007.0 | 2023-09-06 | ||

| Enamine | EN300-2956086-1g |

N,2,4-trimethylpyridin-3-amine |

1378609-08-5 | 1g |

$699.0 | 2023-09-06 |

N,2,4-trimethylpyridin-3-amine 関連文献

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

-

Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651

-

J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

1378609-08-5 (N,2,4-trimethylpyridin-3-amine) 関連製品

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬